N-Nitroso-N-methyl-N-dodecylamine

Description

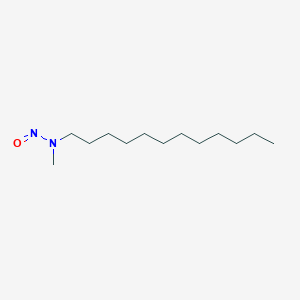

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-dodecyl-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUKANZXOGADOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021000 | |

| Record name | N-Nitroso-N-methyl-N-dodecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55090-44-3 | |

| Record name | N-Methyl-N-nitroso-1-dodecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55090-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosomethyldodecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055090443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-N-methyl-N-dodecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N-nitroso-1-dodecanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU5MN48QBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Formation Pathways of N Nitroso N Methyl N Dodecylamine

Controlled Chemical Synthesis Approaches

The primary method for the intentional synthesis of N-Nitroso-N-methyl-N-dodecylamine involves the direct nitrosation of its corresponding secondary amine precursor.

The most common and direct route for synthesizing this compound is the reaction of N-Methyl-N-dodecylamine, a secondary amine, with a suitable nitrosating agent. brandeis.edu

The synthesis of this compound is typically achieved by reacting N-Methyl-N-dodecylamine with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), under strongly acidic conditions. wikipedia.org The acid, often hydrochloric acid (HCl), protonates the nitrite to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺). wikipedia.org

The stoichiometry of the reactants is a critical parameter. While a 1:1 molar ratio between the amine and the nitrosating agent is theoretically required, in practice, an excess of the amine may be used to drive the reaction to completion and minimize potential side reactions. ccsnorway.com

Table 1: Key Parameters for the Nitrosation of N-Methyl-N-dodecylamine

| Parameter | Description | Typical Conditions |

|---|---|---|

| Amine Precursor | The secondary amine that is nitrosated. | N-Methyl-N-dodecylamine |

| Nitrosating Agent | Source of the nitroso group (-NO). | Sodium Nitrite (NaNO₂) |

| Acid Catalyst | Facilitates the formation of the nitrosonium ion (NO⁺). | Hydrochloric Acid (HCl) |

| Optimal pH | The pH range for efficient reaction. | ~ 3-4 |

| Key Reactive Species | The electrophile that reacts with the amine. | Nitrosonium ion (NO⁺) |

The control of byproducts is essential for achieving a high yield and purity of this compound. Side reactions can lead to the formation of undesired substances, such as nitramines or products from oxidative degradation. ccsnorway.com

Key strategies for controlling byproducts include:

pH Control: Maintaining the reaction at an optimal pH (around 3-4) is crucial. Conditions that are too acidic can lead to the degradation of nitrous acid, while less acidic conditions slow down the formation of the necessary nitrosonium ion. The use of buffered solutions can help stabilize the pH throughout the reaction. ccsnorway.com

Temperature Management: Nitrosation reactions are often conducted at low temperatures to minimize the rate of side reactions and prevent the decomposition of the thermally unstable nitrous acid.

Reactant Stoichiometry: Careful control over the molar ratios of the reactants can influence the product distribution. An excess of the amine precursor can help ensure that the nitrosating agent is fully consumed in the desired reaction. ccsnorway.com

Use of Scavengers: In some contexts, inhibitors or scavengers can be added to the reaction mixture. These compounds react more readily with the nitrosating agent than the amine, effectively preventing the formation of the nitrosamine (B1359907).

Nitrosation of N-Methyl-N-dodecylamine

Unintended Formation in Chemical and Biological Matrices

This compound is not always a product of deliberate synthesis. It can also form unintentionally in various consumer products and biological systems when the necessary chemical precursors are present under favorable conditions.

Research has shown that this compound can be an unintended contaminant in consumer goods, particularly in hair-care products like shampoos and conditioners. brandeis.educa.govnih.gov Its presence has been linked to the use of N,N-Dimethyldodecylamine-N-oxide (also known as lauramine oxide) as an ingredient. brandeis.edunih.gov

N,N-Dimethyldodecylamine-N-oxide is a tertiary amine oxide used as a surfactant and foam booster. sigmaaldrich.com While it is not a direct precursor in the same way a secondary amine is, it can facilitate the formation of this compound. The exact mechanism involves the reaction of this amine oxide derivative with nitrosating agents that may be present as contaminants in other ingredients or in the manufacturing environment. brandeis.edu Studies have detected this compound in the parts-per-billion (ppb) range in commercial shampoos formulated with this amine oxide. brandeis.edunih.gov

Table 2: Reported Levels of this compound in Hair-Care Products

| Product Type | Precursor Ingredient | Reported Concentration Range (ppb) |

|---|---|---|

| Shampoo | N,N-Dimethyldodecylamine-N-oxide | 11 to 873 |

| Hair Conditioner | N,N-Dimethyldodecylamine-N-oxide | 11 to 873 |

Source: Hecht, S. S., et al. (1982). brandeis.edunih.gov

The formation of N-nitrosamines is a well-established chemical process that can occur with a variety of nitrogen-containing compounds (nitrogenous substrates) beyond just N-Methyl-N-dodecylamine.

The general requirements for N-nitrosation are:

A Nitrosatable Nitrogenous Substrate: This is typically a secondary amine, but tertiary amines can also undergo nitrosation through a process of dealkylation. ca.govmeggle-pharma.com Primary amines can be nitrosated but typically form unstable diazonium ions that decompose rapidly. wikipedia.org

A Nitrosating Agent: These are species capable of donating a nitroso group. The most common source is nitrite (NO₂⁻), often from sodium nitrite, which under acidic conditions forms nitrous acid (HNO₂) and subsequently the nitrosonium ion (NO⁺). wikipedia.org Other nitrosating agents include nitrogen oxides such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), which can form nitrosamines under neutral or even alkaline conditions. nih.govresearchgate.net

The reaction is broadly applicable and explains the presence of various N-nitrosamines in different environments. For instance, in the human stomach, ingested nitrites from preserved foods can react with amines present in proteins under the acidic gastric conditions to form nitrosamines in vivo. wikipedia.org Similarly, in industrial settings or consumer products, the unintentional presence of nitrites or nitrogen oxides can lead to the contamination of products containing secondary or tertiary amines. ca.govmeggle-pharma.com The reaction can be accelerated by certain catalysts and reaction conditions, but the fundamental pathway involves the attack of a nucleophilic amine on an electrophilic nitrosating species. wikipedia.org

General Mechanisms of N-Nitrosation from Diverse Nitrogenous Substrates

Role of Secondary and Tertiary Amine Structures

The structure of the amine precursor is a critical determinant in the formation of N-nitrosamines. Both secondary and tertiary amines can serve as precursors, though their reactivity and the pathways of nitrosamine formation differ.

Secondary amines are generally the most reactive precursors for N-nitrosamine formation. europa.eucir-safety.org The presence of a secondary amine functional group, such as in N-methyl-dodecylamine, makes it susceptible to direct reaction with nitrosating agents to form the corresponding N-nitrosamine. europa.eu The rate and extent of this reaction are influenced by the amine's basicity and the steric environment around the nitrogen atom. cir-safety.orgsci-hub.se The general observation is that when secondary amines like dimethylamine (B145610) (DMA) and diethylamine (B46881) (DEA) are present, the corresponding nitrosamines (NDMA and NDEA, respectively) are also detected, indicating a direct precursor-product relationship. pku.edu.cn

Tertiary amines can also lead to the formation of N-nitrosamines, although the reaction is typically slower than with secondary amines. freethinktech.com The process involves the cleavage of a carbon-nitrogen bond, converting the tertiary amine into a secondary amine which then reacts with a nitrosating agent. europa.eucir-safety.org The structure of the tertiary amine significantly impacts its potential to form nitrosamines. For instance, tertiary amines with branched alkyl groups or certain benzyl (B1604629) structures have been shown to yield higher amounts of N-nitrosodimethylamine (NDMA). nih.govresearchgate.net The stability and electron distribution of the leaving group are also important factors. nih.govresearchgate.net

Table 1: Reactivity of Amine Precursors in Nitrosamine Formation

| Amine Type | General Reactivity | Formation Pathway | Key Influencing Factors |

| Primary Amines | Less likely to form stable nitrosamines | Form unstable diazonium ions that decompose. europa.eunih.gov | Structure of the amine. |

| Secondary Amines | High | Direct reaction with nitrosating agents. europa.eucir-safety.org | Amine basicity, steric hindrance. cir-safety.orgsci-hub.se |

| Tertiary Amines | Lower than secondary amines | Cleavage of a C-N bond to form a secondary amine, followed by nitrosation. europa.eucir-safety.org | Amine structure (e.g., branched alkyl groups), stability of the leaving group. nih.govresearchgate.net |

Influence of Nitrosating Agents and Physicochemical Environment

The formation of this compound is highly dependent on the presence of nitrosating agents and the surrounding physicochemical conditions.

Nitrosating agents are chemical species that can introduce a nitroso group (-N=O) into another molecule. Common nitrosating agents include nitrous acid (HNO₂), which is formed from nitrites (like sodium nitrite) under acidic conditions, and nitrogen oxides (like N₂O₃). europa.eueuropa.eu The rate of nitrosation is often second order with respect to nitrous acid, as two molecules of HNO₂ can form the more potent nitrosating intermediate, dinitrogen trioxide (N₂O₃). europa.eueuropa.eu

The physicochemical environment, particularly pH, plays a crucial role. The nitrosation of secondary amines is typically most favorable under acidic conditions (pH 2-5). sci-hub.se This is because a low pH facilitates the formation of the active nitrosating species from nitrite. europa.eueuropa.eu However, a very low pH can also be counterproductive as it reduces the concentration of the unprotonated amine, which is the reactive species. europa.eu The presence of certain catalysts can also influence the reaction. For example, formaldehyde (B43269) has been shown to enhance the formation of N-nitrosamines at neutral pH. nih.gov

Table 2: Factors Influencing Nitrosamine Formation

| Factor | Influence on Nitrosamine Formation |

| Nitrosating Agent Concentration | Higher concentrations generally lead to increased formation. |

| pH | Optimal nitrosation of secondary amines typically occurs in acidic conditions (pH 2-5). sci-hub.se |

| Temperature | Higher temperatures can increase reaction rates, but also potentially lead to degradation. |

| Catalysts | Formaldehyde can enhance formation at neutral pH. nih.gov |

| Inhibitors | Antioxidants like ascorbic acid can inhibit formation by reacting with nitrosating agents. cir-safety.org |

Considerations for Artifactual Formation During Sample Handling and Analysis

A significant challenge in the analysis of N-nitrosamines is the potential for their artificial formation during sample collection, storage, and analysis. This can lead to an overestimation of the actual concentration of the nitrosamine in the original sample.

Artifactual formation can occur when precursor amines come into contact with nitrosating agents present in the analytical environment. For instance, during the analysis of tobacco smoke, artifactual formation of both volatile and tobacco-specific N-nitrosamines has been observed on collection filters. nih.gov This can be mitigated by treating the filters with inhibitors like ascorbic acid before sample collection. nih.gov Similarly, in air sampling for nitrosamines, elevated levels of nitrogen oxides in the atmosphere can lead to on-cartridge formation of these compounds. researchgate.net The use of an acid-impregnated filter placed before the sampling cartridge can prevent this by trapping the amine precursors. researchgate.net

Analogous Nitrosamine Formation Pathways (e.g., Hydrazine (B178648) Ozonation)

The formation of N-nitrosamines is not limited to the direct nitrosation of amines. Other pathways involving different precursors and oxidants can also lead to their generation. One such analogous pathway is the ozonation of hydrazines.

The ozonation of hydrazine compounds, such as unsymmetrical dimethylhydrazine (UDMH), can lead to the formation of N-nitrosodimethylamine (NDMA). nih.govresearchgate.net The proposed mechanism involves the oxidation of the hydrazine. nih.gov This can occur through two primary pathways: one initiated by hydrogen abstraction from the hydrazine by an ozone molecule, and another involving an initial oxygen addition to the -NH₂ group. nih.gov Water molecules can facilitate these reactions by lowering the activation energy barriers. nih.gov

Another pathway involves the reaction of secondary amine precursors with hydroxylamine, an intermediate in the oxidation of some amines, to form unsymmetrical dialkylhydrazine intermediates. These intermediates are then further oxidized to the corresponding nitrosamines. acs.orgresearchgate.netnih.gov This pathway is considered an alternative explanation for nitrosamine formation during ozonation, particularly at neutral and alkaline pH. acs.orgnih.gov

Metabolic Bioactivation and Biotransformation Pathways of N Nitroso N Methyl N Dodecylamine

Enzymatic Catalysis of Nitrosamine (B1359907) Metabolism

The metabolism of N-nitrosamines is predominantly a process of enzymatic catalysis, which transforms these chemically stable compounds into biologically active molecules. This bioactivation is a prerequisite for their carcinogenic effects.

Critical Role of Cytochrome P450 Monooxygenases in Metabolic Activation

The metabolic activation of N-nitrosodialkylamines is primarily catalyzed by the cytochrome P450 (CYP450) superfamily of monooxygenases. nih.govmdpi.com These heme-thiolate enzymes are central to the metabolism of a vast array of xenobiotics, including drugs and carcinogens. researchgate.net In humans, the CYP1, CYP2, and CYP3 families are particularly prominent in drug metabolism. mdpi.com

Multiple P450 enzymes have been shown to catalyze the activation of nitrosamine derivatives in human liver microsomes. nih.gov Studies have identified several specific isozymes as key players in the metabolism of various nitrosamines. For instance, CYP2E1 is highly active in the metabolism of N-nitrosodimethylamine (NDMA) and N-nitrosoethylmethylamine. epa.gov Other enzymes, including CYP2A6, CYP2B1, and to a lesser extent, CYP3A4, CYP2D6, and CYP2C, are also involved in the activation of different nitrosamines. nih.govnih.gov The specific P450 isozymes involved can vary depending on the structure of the nitrosamine. For example, in the metabolism of N-nitrosobutylmethylamine (NBMA), the phenobarbital-inducible CYP2B1 is more active in metabolizing the butyl group, while CYP2E1 preferentially oxidizes the methyl group. epa.govnih.gov The expression and activity of these enzymes can be influenced by factors such as species, tissue type, and exposure to various inducing agents like ethanol (B145695) and acetone. epa.gov

Table 1: Key Cytochrome P450 Isozymes in Nitrosamine Metabolism

| CYP Isozyme | Role in Nitrosamine Metabolism | Reference |

|---|---|---|

| CYP2E1 | Major catalyst for the metabolic activation of N-nitrosodimethylamine (NDMA) and other small alkyl nitrosamines. | nih.govepa.gov |

| CYP2A6 | Contributes significantly to the activation of N-nitrosodiethylamine (NDEA) and the tobacco-specific nitrosamine NNK. | nih.gov |

| CYP2B1 | Efficiently oxidizes both methyl and butyl groups of N-nitrosobutylmethylamine (NBMA) in rats. | epa.govnih.gov |

| CYP1A1 | Exhibits no significant activity for the metabolism of N-nitrosodipropylamine (NDPA) or N-nitrosodibutylamine (NDBA). | nih.gov |

| CYP3A4 | Appears not to be extensively involved in the activation of several nitrosamines studied. | nih.gov |

Alpha-Hydroxylation as a Rate-Limiting Step in Bioactivation

The initial and rate-limiting step in the metabolic activation of N-nitrosamines by cytochrome P450 enzymes is α-hydroxylation. acs.org This reaction involves the enzymatic insertion of a hydroxyl group onto the carbon atom immediately adjacent (in the alpha position) to the N-nitroso group. acs.orgmdpi.com This process is considered a crucial step for the compound to become DNA reactive and ultimately carcinogenic. acs.org

The α-hydroxylation pathway leads to the formation of an unstable α-hydroxynitrosamine intermediate. mdpi.com For an asymmetrical nitrosamine like N-Nitroso-N-methyl-N-dodecylamine, this hydroxylation can occur on the methyl carbon or the α-carbon of the dodecyl chain. The likelihood of α-carbon hydroxylation can be influenced by electronic and steric effects of the substituents. acs.org Studies on other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitroso-N-methylaniline (NMA), have confirmed that α-hydroxylation is a primary metabolic route, though its extent can vary. nih.govnih.gov For NDMA, approximately 34% is metabolized via this pathway in rat liver homogenates, while the figure is about 19% for NMA. nih.govcapes.gov.br

Generation of Electrophilic Intermediates

Following the initial enzymatic α-hydroxylation, a series of spontaneous chemical decompositions occur, leading to the formation of highly reactive electrophilic species. These electrophiles are the ultimate carcinogenic agents responsible for cellular damage.

Formation of Diazonium Ions and Subsequent Alkylating Species

The α-hydroxynitrosamine intermediate formed during the initial metabolic step is highly unstable and undergoes spontaneous, non-enzymatic decomposition. mdpi.com This breakdown releases an aldehyde (formaldehyde from the methyl group or dodecanal (B139956) from the dodecyl group) and generates a corresponding alkyldiazonium ion. nih.govmdpi.com For this compound, hydroxylation at the methyl group would yield a methyldiazonium ion, while hydroxylation at the dodecyl chain would produce a dodecyldiazonium ion.

These diazonium ions are potent electrophiles and are considered the ultimate alkylating species derived from nitrosamine metabolism. nih.gov They readily react with nucleophilic centers in cellular macromolecules, most notably DNA. nih.gov The alkylation of DNA by these species is a key molecular initiating event that links nitrosamine exposure to mutagenicity and carcinogenicity. nih.gov

Identification of Common Metabolites

The metabolic breakdown of this compound is expected to yield several key metabolites. Based on the established pathways for other asymmetrical nitrosamines, the primary products arise from the decomposition of the α-hydroxynitrosamine intermediates.

Formaldehyde (B43269) : This aldehyde is produced following the α-hydroxylation of the methyl group. nih.govnih.gov Its formation is often used as an indicator of N-demethylation activity. nih.gov

Dodecanal : This C12 aldehyde would be the corresponding product from the α-hydroxylation of the dodecyl chain. The formation of aldehydes corresponding to the alkyl chain length is a known metabolic outcome for other long-chain nitrosamines. nih.gov

Molecular Nitrogen : The decomposition of the diazonium ion intermediate can lead to the release of molecular nitrogen (N₂). nih.govnih.gov

In studies with other nitrosamines like N-nitroso-N-methylaniline (NMA), metabolites such as aniline (B41778) and p-aminophenol have also been identified, arising from different metabolic pathways like denitrosation. nih.gov

Table 2: Expected Metabolites of this compound

| Parent Compound | Metabolic Pathway | Key Metabolites | Reference |

|---|---|---|---|

| This compound | α-Hydroxylation (Methyl) | Formaldehyde, Dodecyldiazonium ion | nih.govnih.gov |

| This compound | α-Hydroxylation (Dodecyl) | Dodecanal, Methyldiazonium ion | nih.govmdpi.com |

| Diazonium Ions | Decomposition/Alkylation | Molecular Nitrogen, Alkylated macromolecules | nih.govnih.gov |

Comparative Metabolic Studies Across Mammalian Species

The metabolism of nitrosamines can exhibit significant variation across different mammalian species, which can explain species-specific differences in organotropism and carcinogenic potency. These differences are often attributable to the expression levels and substrate specificity of the various cytochrome P450 isozymes. epa.govnih.gov

For example, studies on carcinogenic arylamines have shown that metabolic N-acylation pathways differ between rabbits, guinea pigs, and rats. nih.gov In rabbits, N-formylating activity was higher than N-acetylating activity, while the reverse was observed in guinea pigs and hamsters. nih.gov Similarly, the metabolism of N-nitrosodibutylamine (NDBA) and related compounds changes significantly depending on whether liver microsomes are used from rats, rabbits, or hamsters, and how those animals were pretreated. nih.gov Studies using isolated hepatocytes from Fischer 344 rats have also provided valuable insights into nitrosamine metabolism, showing results for NDMA metabolism that were intermediate between in vitro S-9 fraction data and in vivo results. nih.gov These species-specific metabolic profiles underscore the importance of selecting appropriate animal models in toxicological studies and the complexities involved in extrapolating such data to human risk assessment.

Molecular Mechanisms of N Nitroso N Methyl N Dodecylamine Induced Genotoxicity

DNA Adduct Formation and Replication Fidelity

The genotoxicity of N-Nitroso-N-methyl-N-dodecylamine (NMDA) is initiated through its metabolic conversion into a reactive electrophile that covalently binds to DNA, forming DNA adducts. This process is characteristic of many N-nitrosamines and is a critical first step in chemical carcinogenesis. nih.gov

Characterization of DNA Adduct Structures

While direct studies exhaustively characterizing the specific DNA adducts of NMDA are limited, the mechanism is well-understood from studies of analogous N-methyl-N-nitroso compounds. nih.govnih.gov The metabolic activation of NMDA is presumed to occur via enzymatic α-hydroxylation of the methyl group, a reaction primarily catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net This hydroxylation creates an unstable intermediate, N-nitroso-(hydroxymethyl)dodecylamine.

This intermediate spontaneously decomposes, yielding formaldehyde (B43269) and a highly reactive methyldiazonium ion. nih.govnih.govmdpi.com The methyldiazonium ion is a potent electrophile that readily attacks nucleophilic sites on DNA bases, forming covalent methyl adducts. nih.gov The primary and most studied DNA adducts resulting from this type of methylation include:

N7-methylguanine (N7-MeG) nih.gov

O⁶-methylguanine (O⁶-MeG) nih.govmedchemexpress.com

N3-methyladenine (N3-MeA) nih.gov

The formation of these adducts, particularly O⁶-methylguanine, is strongly linked to the mutagenic and carcinogenic potential of N-nitroso compounds because it can lead to mispairing during DNA replication. medchemexpress.comresearchgate.net

Site-Specificity of Alkylation on DNA Bases

The electrophilic methyldiazonium ion generated from NMDA metabolism reacts with various electron-rich nitrogen and oxygen atoms within the DNA molecule. nih.govmdpi.com The specific sites of alkylation are determined by their nucleophilicity and accessibility within the DNA helix.

Based on the reactivity of the methyldiazonium ion, the principal sites of DNA base alkylation are:

Guanine (B1146940): The N7 position is the most frequent site of methylation, followed by the O⁶ position. nih.govmdpi.com

Adenine: The N3 and N1 positions are also susceptible to methylation. mdpi.com

Cytosine: The N3 position can be alkylated. mdpi.com

Thymine (B56734): The O⁴ position is a potential, though less frequent, site of alkylation. mdpi.com

Phosphodiester backbone: The phosphate (B84403) groups can also be methylated, forming phosphotriesters. researchgate.net

The alkylation at the O⁶ position of guanine is considered a critical miscoding lesion, as O⁶-methylguanine preferentially pairs with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. nih.gov

Induction of Mutagenesis and Chromosomal Aberrations

The formation of DNA adducts by this compound can lead to errors in DNA replication and repair, resulting in gene mutations and larger-scale chromosomal damage. The mutagenic potential of NMDA has been assessed in various experimental systems.

In Vitro Mutagenicity Assessment in Bacterial Systems (e.g., Salmonella typhimurium Ames Test)

The Ames test, which uses specific strains of Salmonella typhimurium to detect chemical mutagens, is a standard method for assessing the mutagenic potential of N-nitroso compounds. nih.gov These compounds typically require metabolic activation by a liver enzyme fraction (S9 mix) to exert their mutagenic effects in this assay. nih.gov

Research has confirmed that this compound is mutagenic in the Salmonella typhimurium assay. ca.gov Studies conducted by Andrews and Lijinsky in 1980 demonstrated a positive mutagenic response, indicating that the compound or its metabolites can cause frameshift or base-pair substitution mutations in the bacterial DNA. ca.gov

Mutagenicity of this compound in the Ames Test

| Compound | Test System | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| This compound | Salmonella typhimurium | Required | Positive | ca.gov |

In Vitro Mutagenicity in Mammalian Cell Lines

While specific studies focusing solely on the mutagenicity of this compound in mammalian cell lines were not identified in the searched literature, the genotoxicity of other nitrosamines is well-documented in these systems. For instance, N-nitrosodicyclohexylamine has been shown to be genotoxic in V79 Chinese hamster cells, inducing both sister chromatid exchanges and DNA damage detectable by the comet assay. nih.gov Furthermore, mixtures containing common nitrosamines like NDMA and NDEA have been found to increase micronucleus frequency in NIH3T3 cells, which is an indicator of chromosomal damage. medsci.org These findings with structurally related compounds suggest that NMDA likely possesses the potential to induce mutations and chromosomal aberrations in mammalian cells following metabolic activation.

In Vivo DNA Adduct Studies in Experimental Animal Models

Direct in vivo studies quantifying the specific DNA adducts formed by this compound are not extensively detailed in the available literature. However, the compound's potent carcinogenicity in animal models provides strong indirect evidence of its ability to form genotoxic DNA adducts in vivo. The formation of tumors is widely accepted to be a consequence of mutations arising from unrepaired or misrepaired DNA adducts. nih.gov

Studies have shown that the administration of this compound to experimental animals leads to the development of tumors. Specifically, it has been found to induce a high incidence of transitional cell carcinomas of the urinary bladder in both Sprague-Dawley rats and Syrian hamsters. ca.govnih.gov The organ-specific carcinogenicity observed in these animal models underscores the compound's genotoxic activity in vivo, which is fundamentally driven by the formation of DNA adducts in the target tissue. nih.gov Studies with other N-nitroso compounds, such as N-nitroso-N-methylurea, have confirmed the formation and persistence of promutagenic lesions like O⁶-methylguanine in the DNA of various hamster tissues following administration. nih.gov

Modulation of Cellular DNA Damage Response Pathways

Upon exposure to this compound and subsequent DNA alkylation, cells activate a complex network of DNA damage response (DDR) pathways to detect and repair the lesions, thereby maintaining genomic integrity. The type and location of the DNA adducts formed determine which specific repair pathways are engaged. nih.gov

The metabolic activation of N-nitrosamines like this compound leads to the formation of unstable diazonium ions. researchgate.net These ions readily react with DNA, forming various adducts. Key adducts formed by similar methylating nitrosamines include N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and the highly mutagenic O6-methylguanine (O6-MeG). nih.govnih.gov The presence of these lesions triggers several DNA repair mechanisms:

Base Excision Repair (BER): This is a primary pathway for repairing N-methylated adducts like N7-MeG and N3-MeA. nih.gov The process is initiated by DNA glycosylases, such as N-methylpurine-DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG), which recognizes and excises the damaged base. nih.gov This creates an apurinic/apyrimidinic (AP) site, which is further processed by other enzymes to restore the correct DNA sequence.

Direct Damage Reversal: The mutagenic O6-MeG lesion is specifically repaired by the O6-alkylguanine-DNA alkyltransferase (MGMT). nih.gov This protein directly transfers the methyl group from the guanine to one of its own cysteine residues, a suicide mechanism that inactivates the protein while repairing the DNA in a single step. nih.gov The persistence of O6-MeG is strongly correlated with the carcinogenic potential of alkylating agents. nih.govnih.gov

Checkpoint Kinase Activation: DNA damage can also activate cell cycle checkpoint signaling cascades to halt cell cycle progression, allowing time for repair. Studies on other alkylating agents like N-nitroso-N-ethylurea (NEU) have shown the activation of key checkpoint kinases such as CHK1 and CHK2. nih.gov This activation can be cell-cycle phase-dependent and serves to coordinate DNA repair with cell division. nih.gov The formation of both single and double-strand breaks as a consequence of repair processes can trigger these pathways. nih.gov

The efficiency and fidelity of these repair pathways are critical in determining the ultimate biological outcome of exposure to this compound, influencing whether the cell successfully repairs the damage, undergoes apoptosis, or accumulates mutations that can lead to carcinogenesis.

Table 1: DNA Adducts and Corresponding Repair Pathways

| DNA Adduct Formed | Repair Pathway | Key Enzymes/Proteins |

|---|---|---|

| N7-methylguanine (N7-MeG) | Base Excision Repair (BER) | N-methylpurine-DNA glycosylase (AAG/MPG) |

| N3-methyladenine (N3-MeA) | Base Excision Repair (BER) | N-methylpurine-DNA glycosylase (AAG/MPG) |

Computational Predictions of Reactivity and DNA Interactions

Computational chemistry provides powerful tools for predicting the genotoxic potential of N-nitrosamines by modeling their metabolic activation and interaction with DNA. nih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to elucidate the mechanisms of activation and predict the reactivity of these compounds. nih.govresearchgate.net

These computational approaches model a series of critical reaction steps:

α-Hydroxylation: The initial and rate-determining step in the metabolic activation of many nitrosamines is the hydroxylation at the α-carbon atom, a reaction catalyzed by cytochrome P450 enzymes. nih.gov DFT calculations can model this process to determine the activation barriers and reaction energies.

Formation of Reactive Intermediates: Following α-hydroxylation, the resulting intermediate is unstable and spontaneously decomposes. Computational models can trace this decomposition pathway, which leads to the formation of highly reactive electrophiles, such as carbenium or diazonium ions. sci-hub.senih.gov

DNA Alkylation: The final step is the reaction of these electrophiles with nucleophilic sites on DNA bases. nih.gov

These computational studies reveal that individual steric and electronic factors of a specific N-nitrosamine have a determining influence on the formation rate of the ultimate carcinogenic species. nih.govresearchgate.net By calculating Gibbs free energies and activation barriers for the various reaction steps, researchers can predict the relative carcinogenic potency of different nitrosamines. nih.govresearchgate.net This in silico approach allows for an individual risk assessment of specific N-nitrosamines and helps to prioritize compounds for further toxicological testing. nih.gov

Table 2: Computational Chemistry in N-Nitrosamine Genotoxicity Prediction

| Computational Method | Application | Key Parameters Calculated | Significance |

|---|---|---|---|

| Density Functional Theory (DFT) | Modeling metabolic activation steps | Gibbs Free Energies (Thermodynamics) | Predicts reaction feasibility |

| Density Functional Theory (DFT) | Modeling metabolic activation steps | Activation Barriers (Kinetics) | Predicts reaction rates |

Advanced Analytical Methodologies for N Nitroso N Methyl N Dodecylamine Quantification and Characterization

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for the analysis of N-nitrosamines, providing the essential separation from complex sample matrix components before detection and quantification. The choice of technique depends on the volatility and thermal stability of the analyte.

Gas Chromatography Coupled with Thermal Energy Analysis (GC-TEA)

Gas Chromatography (GC) coupled with a Thermal Energy Analyzer (TEA) is a highly specific and sensitive method for the determination of volatile and thermally stable nitrosamines like N-Nitroso-N-methyl-N-dodecylamine. filab.frnih.gov The TEA detector offers exceptional selectivity for nitroso-containing compounds. chromatographytoday.com Its operating principle involves the pyrolytic cleavage of the N-NO bond, which releases a nitric oxide (NO) radical. labcompare.com This NO radical then reacts with ozone in the detector to produce electronically excited nitrogen dioxide (NO₂), which emits light in the near-infrared region as it decays. This chemiluminescence is measured by a photomultiplier tube, generating a signal that is proportional to the amount of the nitrosamine (B1359907) present. labcompare.com

This technique has been successfully applied to the analysis of this compound in various consumer products. For instance, studies have used GC-TEA to quantify its presence in household dishwashing liquids, surface cleaners, and hair-care products. nih.govnih.gov The high specificity of the TEA detector minimizes interferences from the sample matrix, which is a significant advantage when analyzing complex formulations like detergents and cosmetics. labcompare.com Research has demonstrated the ability of GC-TEA to detect nitrosamines at levels below 1 ng/mL. nih.gov

Table 1: Concentration of this compound in Consumer Products by GC-TEA

| Product Type | Concentration Range (ppb) | Reference |

|---|---|---|

| Household Dishwashing Liquids | 112 - 661 | nih.gov |

| Hair-Care Products | 11 - 873 | nih.gov |

| Single Shampoo (Replicate Analysis) | 90 ± 8 | nih.gov |

High-Performance Liquid Chromatography Coupled with Thermal Energy Analysis (HPLC-TEA)

For non-volatile or thermally labile nitrosamines, High-Performance Liquid Chromatography (HPLC) coupled with a TEA detector is a valuable alternative. While this compound can be analyzed by GC, HPLC-TEA serves as a crucial confirmatory technique. nih.gov A significant challenge with HPLC-TEA has been the incompatibility of aqueous mobile phases, often used in reversed-phase HPLC, with the TEA detector. nih.gov To overcome this, post-column reaction techniques have been developed that permit the use of aqueous mobile phases. nih.gov This setup has been shown to be linear over a wide concentration range and is suitable for separating mixtures of volatile and nonvolatile N-nitroso compounds. nih.gov In the analysis of hair-care products, HPLC-TEA was used to confirm the presence of this compound initially detected by GC-TEA. nih.gov

Integrated Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the confirmation and quantification of this compound. nih.gov While the TEA detector is highly selective for the nitroso functional group, MS provides structural information based on the mass-to-charge ratio of the compound and its fragments, offering definitive identification.

To meet the demand for very low detection limits and to handle potential matrix interferences, tandem mass spectrometry (GC-MS/MS) is often the recommended approach. restek.com By using modes like Multiple Reaction Monitoring (MRM), GC-MS/MS methods can achieve high sensitivity and selectivity, with limits of detection (LOD) and quantification (LOQ) in the low parts-per-billion (ppb) range, which is suitable for trace impurity analysis. restek.comturkjps.org Validation studies for nitrosamine analysis using GC-MS/MS have demonstrated excellent linearity, precision, and accuracy. turkjps.org

Application of Isotope-Labeled Standards for Quantitative Analysis

To ensure the highest accuracy and precision in quantitative analysis, especially at trace levels, the use of isotope-labeled internal standards is indispensable. These standards help to correct for analyte losses during sample preparation and for variations in instrument response.

Role of Deuterated Analogs (e.g., this compound-d5) as Internal Standards

Isotopically labeled analogs of the target analyte, such as deuterated or ¹³C- and ¹⁵N-labeled compounds, are ideal internal standards. nih.govbujnochem.com These standards have nearly identical chemical and physical properties to the unlabeled analyte, meaning they behave similarly during extraction, cleanup, and chromatographic separation. bujnochem.com Because they are distinguished from the native analyte by their mass in the mass spectrometer, they can be used to accurately compensate for variations in analytical recovery and ionization efficiency. bujnochem.com

In the analysis of this compound, a radiolabeled standard, [1-¹⁴C]this compound, has been used to accurately determine recovery rates during the analysis of household detergents and hair-care products, which were found to be between 65% and 88%. nih.govnih.gov The use of deuterated standards, such as N-Nitrosodiethylamine-d10, is a common practice in nitrosamine analysis. usp.org The application of a deuterated analog for this compound would follow the same principle, ensuring robust and reliable quantification.

Methodologies for Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that utilizes isotopically labeled internal standards. rsc.org The method involves adding a known amount of a stable isotope-labeled standard to the sample before any processing steps. nih.gov The ratio of the signal from the native analyte to the signal from the labeled standard is then measured by mass spectrometry.

Since the labeled standard is subjected to the exact same procedures as the native analyte, any losses or variations during sample preparation, extraction, and injection will affect both compounds equally, leaving their ratio unchanged. nih.gov This approach effectively corrects for matrix effects and procedural errors, leading to highly accurate and precise results. rsc.orgnih.gov IDMS, particularly using GC-MS or LC-MS, is considered a primary ratio method and is essential for the accurate quantification of trace contaminants like this compound in complex matrices. rsc.orgnih.gov

Rigorous Analytical Method Development and Validation Protocols

The accurate determination of NMDDA levels necessitates the development and validation of sensitive and specific analytical methods. nih.govnih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a commonly employed technique for the analysis of nitrosamine impurities in various matrices. nih.govnih.gov Method validation is performed in accordance with established guidelines, such as those from the FDA, and typically includes assessments of specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. nih.gov

For instance, a study on the determination of four nitrosamine impurities in pharmaceutical substances utilized an HPLC-MS/MS method with atmospheric pressure chemical ionization (APCI). nih.govnih.gov The validation of this method ensured its suitability for routine quality control by demonstrating its ability to meet predefined acceptance criteria for all major validation parameters. nih.gov

Reproducibility and Recovery Assessments

A key aspect of method validation is the assessment of reproducibility and recovery. Reproducibility refers to the ability of a method to produce consistent results across different laboratories or with different analysts, while recovery assesses the efficiency of the analytical procedure in extracting the analyte from the sample matrix.

In a study analyzing NMDDA in hair-care products, replicate analyses of a single shampoo were performed to test the method's reproducibility. The results showed a mean concentration of 90 ± 8 ppb for NMDDA, indicating good precision. brandeis.edu The recovery of NMDDA and a related compound, N-nitroso-N-methyltetradecylamine (NMTDA), was determined using a radiolabeled internal standard, [1-¹⁴C]N-nitroso-N-methyldodecylamine. Recoveries in this study ranged from 63% to 98%. brandeis.edu

Another study focusing on the determination of N-nitrosamines in an active pharmaceutical ingredient reported recovery rates in the range of 74.2 ± 4.2% to 101.6 ± 16.1% for N-nitrosodimethylamine (NDMA) and 90.6 ± 2.9% to 125.4 ± 7.4% for N-nitrosodiethylamine (NDEA), depending on the concentration level. mdpi.com These assessments are crucial for ensuring the reliability and accuracy of the quantitative data obtained.

Table 1: Reproducibility and Recovery Data for N-Nitrosamine Analysis

| Analyte | Matrix | Mean Concentration (ppb) | Standard Deviation (ppb) | Recovery Range (%) | Reference |

| This compound | Shampoo | 90 | 8 | 63-98 | brandeis.edu |

| N-Nitrosodimethylamine | Enalapril Maleate | - | - | 74.2 - 101.6 | mdpi.com |

| N-Nitrosodiethylamine | Enalapril Maleate | - | - | 90.6 - 125.4 | mdpi.com |

Strategies for Screening Precursor Compounds

The formation of N-nitrosamines like NMDDA often occurs from the reaction of precursor compounds, such as secondary or tertiary amines, with a nitrosating agent. ca.govnih.gov Therefore, screening for these precursors is a proactive strategy to mitigate the risk of nitrosamine contamination.

A substructure-based screening approach has been developed to identify drug substances with a theoretical possibility of containing N-nitrosamine impurities. This method utilizes open-source software to screen for specific amine substructures that are known to be susceptible to N-nitrosation. nih.gov Eight such substructures have been identified as key targets for screening, including dimethylamine (B145610) (DMA), diethylamine (B46881), and others. nih.gov This in-silico screening method demonstrated a high detection sensitivity of 0.944 in a validation study using literature data. nih.gov

Another screening procedure for total N-nitroso contaminants in personal care products involves a chemical reaction to release nitric oxide from all N-nitroso compounds present in a sample. The released nitric oxide is then detected by chemiluminescence. nih.gov This method provides a measure of the total N-nitroso content and has been shown to quantitatively recover N-nitrosamines, making it a suitable screening technique. nih.gov

Table 2: Precursor Substructures for N-Nitrosamine Formation

| Precursor Substructure | Abbreviation | Potential Nitrosamine Impurity |

| Dimethylamine | DMA | N-Nitrosodimethylamine (NDMA) |

| Diethylamine | DEA | N-Nitrosodiethylamine (NDEA) |

| Diisopropylamine | DIPA | N-Nitrosodiisopropylamine |

| Dibutylamine | DBA | N-Nitrosodibutylamine |

| Isopropylethylamine | IPEA | Ethylisopropyl-N-nitrosamine (EIPNA) |

| Methylphenylamine | MPA | N-Nitroso-N-methylaniline |

| N-methyl-2-pyrrolidone | NMP | N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA) |

| Tetrazoles | - | N-Nitrosodimethylamine (NDMA) |

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of organic compounds, including this compound. nd.edunih.gov These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For NMDDA, the IR spectrum would be expected to show characteristic absorption bands for the N-N=O (nitrosamine) group, as well as C-H stretching and bending vibrations from the dodecyl and methyl groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of NMDDA would show distinct signals for the protons of the methyl group and the long dodecyl chain. The chemical shift and splitting pattern of these signals would confirm their respective chemical environments.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule, including those in the dodecyl chain and the methyl group attached to the nitrogen. nih.gov

In a study on the nitrosation of barley malt (B15192052) alkaloids, NMR and mass spectrometry were used to characterize the resulting N-nitroso compounds. nih.gov This highlights the power of these techniques in unambiguously confirming the structure of newly formed nitrosamines.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Expected Features | Reference |

| Infrared (IR) Spectroscopy | Characteristic N-N=O stretching vibration, C-H stretching and bending vibrations. | nih.gov |

| ¹H NMR Spectroscopy | Signals corresponding to the N-methyl group and the protons of the dodecyl chain. | nd.edu |

| ¹³C NMR Spectroscopy | Resonances for each unique carbon atom in the methyl and dodecyl groups. | nih.gov |

| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation pattern. | nih.gov |

Computational Chemistry and in Silico Modeling of N Nitroso N Methyl N Dodecylamine

Quantum Mechanical (QM) Approaches for Mechanistic Pathway Elucidation

Quantum mechanical calculations are at the forefront of efforts to understand the intricate electronic-level details of chemical reactions. For N-Nitroso-N-methyl-N-dodecylamine, QM approaches are pivotal in mapping the energy landscapes of its metabolic activation pathways.

The primary metabolic activation of many N-nitrosamines, including this compound, is initiated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the α-carbon atom adjacent to the nitroso group. This initial step is critical as it is often the rate-limiting step in their conversion to carcinogenic electrophiles. acs.org QM methods are employed to simulate this enzymatic process, providing insights into its feasibility and energetics.

The α-hydroxylation reaction is an exothermic process catalyzed by enzymes and is crucial for the bioactivation of nitrosamines. frontiersin.orgyoutube.com Computational models have been developed to predict the probability of α-carbon hydroxylation, which is a key determinant of a nitrosamine's carcinogenic potential. acs.orgnih.gov These models analyze structural features to estimate the likelihood of this metabolic step. For instance, the presence of certain structural motifs can either enhance or reduce the probability of hydroxylation at the α-CH2 group. nih.gov While direct QM simulation data for this compound is not abundant in public literature, studies on analogous acyclic nitrosamines provide a strong basis for understanding its behavior. The long dodecyl chain is a structural feature whose impact on the hydroxylation probability can be estimated using these computational models.

Table 1: Predicted α-CH₂ Hydroxylation Probabilities for Representative Structural Motifs in Acyclic Nitrosamines

| Structural Motif | α-CH₂ Hydroxylation Probability (Pα-hydrox) |

|---|---|

| Methyl-n-propyl | 0.50 |

| Methyl-n-butyl | 0.50 |

| Methyl-isobutyl | 0.40 |

| Methyl-isopropyl | 0.17 |

| Di-n-propyl | 0.43 |

Following α-hydroxylation, the resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes. This decomposition leads to the formation of a highly reactive diazonium ion, which is the ultimate carcinogenic species that can alkylate DNA. youtube.com QM calculations are crucial for determining the energetics of these subsequent steps, including the bond dissociation energies (BDEs) of the transient intermediates.

Recent quantum chemical studies have mapped out the activation profiles for several nitrosamines, providing valuable data on the reaction and activation free energies of the intermediates. frontiersin.org Although specific data for this compound is not available, the data for analogous compounds like N-nitrosodimethylamine (NDMA) and N-nitrosopiperidine (NPIP) offer significant insights. These calculations reveal that the formation of the diazonium cation from the α-hydroxylated intermediate is a highly exothermic step with no activation barrier. frontiersin.org The subsequent reactions of the diazonium ion, either with water (deactivation) or DNA (activation), have specific transition state barriers that can be calculated. These energy barriers are critical in determining the ultimate fate of the reactive intermediate and thus the carcinogenic potency of the parent nitrosamine (B1359907).

Table 2: Calculated Activation and Reaction Free Energies (in kcal/mol) for Intermediates of Analogous Nitrosamines

| Reaction Step | Compound | Activation Free Energy (ΔG‡) | Reaction Free Energy (ΔG) |

|---|---|---|---|

| Aldehyde/Formaldehyde (B43269) Formation | NDMA | 25.1 | +6.3 |

| NPIP | 27.1 | +8.5 | |

| Diazonium Ion Formation | NDMA | - | -42.33 |

| NPIP | - | -41.6 | |

| Deactivation (Reaction with Water) | NDMA | +17.4 | -66.4 |

| NPIP | +13.4 | -73.4 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are computational methodologies that correlate the chemical structure of a compound with its biological activity. For this compound, these models are instrumental in predicting its toxicological profile based on its molecular characteristics.

The metabolic activation potential of a nitrosamine is a key factor in its carcinogenicity. QSAR models have been developed to predict this potential by correlating it with various molecular descriptors. mdpi.comnih.gov These descriptors can be derived from the compound's 2D structure (e.g., topological indices) or 3D structure (e.g., quantum chemical parameters). For nitrosamines, descriptors related to electronic properties, such as ionization potential, and steric properties are particularly important. mdpi.comnih.gov

Table 3: Key Molecular Descriptors in QSAR Models for N-Nitrosamine Toxicity

| Descriptor Type | Descriptor Example | Influence on Toxicity/Carcinogenicity |

|---|---|---|

| Electronic | Ionization Potential (IP) | Associated with the ease of electron removal, influencing metabolic activation. mdpi.com |

| Electronic | Polarizability | Relates to the molecule's ability to form dipoles, affecting interactions with biological targets. mdpi.com |

| Topological | Presence of C-O bonds | Can influence the metabolic pathways and reactivity of intermediates. mdpi.com |

| Constitutional | Molecular Weight | Affects absorption, distribution, and metabolism. |

| Geometrical | Solvent-Accessible Surface Area | Impacts the interaction with the active sites of enzymes. |

The genotoxicity of nitrosamines arises from the ability of their metabolic products to form DNA adducts, leading to mutations. nih.gov In silico models are widely used to predict the genotoxic potential of chemicals, including nitrosamines, often as a first step in risk assessment as outlined by guidelines like ICH M7. nih.gov

Molecular Dynamics Simulations and Docking Studies (if applicable to binding mechanisms)

While QM methods provide detailed information about reaction energetics, molecular dynamics (MD) simulations and docking studies offer insights into the physical binding process of a ligand with its target protein. For this compound, these techniques can simulate its interaction with the active site of cytochrome P450 enzymes.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, providing information on binding affinity and key interactions. heraldopenaccess.usresearchgate.net MD simulations can then be used to study the stability of the docked complex over time, revealing the dynamic nature of the interaction.

Table 4: Representative Molecular Docking Results for Analogous Nitrosamines with Cytochrome P450 Enzymes

| Ligand | CYP Enzyme | Binding Affinity/Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N'-Nitrosonornicotine (NNN) | CYP2A13 | -6.5 | PHE107, PHE111, LEU114, ASN297, LEU370 |

| N'-Nitrosoanabasine (NAB) | CYP2A13 | -97.96 (Affinity) | Not specified |

| N'-Nitrosoanatabine (NAT) | CYP2A13 | -99.80 (Affinity) | Not specified |

Environmental Occurrence and Anthropogenic Formation Contexts of this compound

This compound is a nitrosamine compound that has been identified as an unintended contaminant in various consumer products and is part of the broader class of nitrosamine impurities of concern in pharmaceutical manufacturing and the environment. ca.govscbt.com This article details its occurrence in consumer goods, the general pathways of nitrosamine formation in pharmaceutical contexts, and the wider environmental formation and detection of this class of compounds.

Emerging Research Directions and Future Challenges in N Nitroso N Methyl N Dodecylamine Studies

Development of Next-Generation Analytical Platforms

The detection and quantification of N-nitrosamines like N-Nitroso-N-methyl-N-dodecylamine, especially at trace levels in complex matrices, present a significant analytical challenge. nih.govintertek.com Current research focuses on advancing analytical platforms to enhance sensitivity, selectivity, and efficiency.

Current and Emerging Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile and widely used technique for a broad range of nitrosamines. ijpsjournal.com LC coupled with tandem mass spectrometry (LC-MS/MS), particularly with triple quadrupole (QqQ) instruments, offers excellent sensitivity for targeted analysis. ijpsjournal.com High-resolution mass spectrometry (HRMS) provides high mass accuracy, aiding in confident identification and structural elucidation. ijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): This method is preferred for volatile nitrosamines. ijpsjournal.com Similar to LC-MS, coupling GC with tandem MS (GC-MS/MS) is crucial for achieving low detection limits. ijpsjournal.com A study on hair-care products utilized a gas-liquid chromatograph interfaced with a Thermal Energy Analyzer (TEA) for the quantitative determination of this compound. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is emerging as a rapid and sensitive technique for the analysis of a wide range of nitrosamine (B1359907) impurities in various pharmaceutical formulations. nih.gov

Capillary Electrophoresis (CE): While less common for routine analysis, CE offers high separation efficiency and has been used for specific applications, such as analyzing tobacco-specific nitrosamines. ijpsjournal.comnih.gov

Table of Analytical Techniques for Nitrosamine Detection

| Analytical Technique | Common Detector/Analyzer | Key Advantages | Relevant Impurities Detected |

|---|---|---|---|

| Liquid Chromatography (LC) | Tandem Mass Spectrometry (MS/MS), High-Resolution Mass Spectrometry (HRMS) | Broad applicability, high sensitivity and selectivity. ijpsjournal.com | Wide range of nitrosamines, including non-volatile compounds. ijpsjournal.com |

| Gas Chromatography (GC) | Tandem Mass Spectrometry (MS/MS), Thermal Energy Analyzer (TEA) | Ideal for volatile nitrosamines, high selectivity with specific detectors. ijpsjournal.comb-cdn.net | NDMA, NDEA, NEIPA, NDIPA. ijpsjournal.com |

| Supercritical Fluid Chromatography (SFC) | Mass Spectrometry (MS/MS) | Rapid, sensitive, and versatile for various pharmaceuticals. nih.gov | NDMA, NDEA, NMBA, and others. nih.gov |

Advanced Computational Modeling for Refined Mechanistic Understanding

Computational toxicology is playing an increasingly vital role in assessing the risks associated with nitrosamine impurities. nih.gov These in silico tools offer a faster and more cost-effective alternative to traditional in vivo and in vitro testing. nih.gov

Quantum mechanics (QM) approaches are particularly suited for studying N-nitrosamine bioactivation. nih.gov These models help in understanding the electronic structure considerations that drive the metabolic processes. nih.gov Current research aims to develop integrated approaches that combine various computational methods to predict the carcinogenic potential of nitrosamines more accurately. acs.org This involves creating models that consider factors like bioavailability, transport, and binding to metabolic enzymes such as cytochrome P450. nih.gov The goal is to move beyond conservative, class-based acceptable intake (AI) limits to more compound-specific and mechanistically justified assessments. nih.govnih.gov

Investigation of Low-Level Exposure Effects at the Cellular and Subcellular Levels

Understanding the biological effects of low-level exposure to N-nitrosamines is a critical area of ongoing research. Studies have shown that some nitrosamines can cause DNA damage and induce repair mechanisms in human cells. nih.gov For instance, research on nitrosocimetidine demonstrated its ability to inhibit DNA synthesis and induce alkali-labile lesions in the DNA of human lymphoid cells. nih.gov

Other studies have investigated the immunosuppressive effects of certain nitrosamines. For example, N-Nitroso-N-methylurea was found to reduce humoral immune responses in animal models. nih.gov The focus of future research will likely be on elucidating the specific molecular pathways affected by low concentrations of this compound and other related compounds to better understand their potential health implications.

Research into Prevention and Mitigation Strategies for Unintended Formation

The unintended formation of nitrosamines in various products is a significant concern. sigmaaldrich.comcir-safety.org this compound can form from the reaction of nitrite (B80452) with amine compounds, such as N,N-dimethyldodecylamine-N-oxide, a surfactant used in some household products. umn.educa.gov Research in this area is focused on several key strategies:

Inhibition of Nitrosation: The use of inhibitors, such as antioxidants like ascorbic acid (vitamin C) and alpha-tocopherol (B171835) (vitamin E), has been shown to be effective in preventing nitrosamine formation. fda.govpharmaexcipients.com These substances can scavenge nitrite, preventing it from reacting with amines. ijpsjournal.com

pH Control: The formation of many nitrosamines is pH-dependent, typically occurring under acidic conditions. fda.govpharmaexcipients.com Maintaining a neutral or basic pH can significantly reduce the rate of these reactions. fda.gov

Process Optimization: In industrial settings, modifications to manufacturing processes can help mitigate nitrosamine formation. This includes controlling the concentration of precursors like nitrites and amines and avoiding conditions that favor nitrosation. ijpsjournal.comnih.gov For example, in the production of certain pharmaceuticals, using alternative reagents to remove residual azides can prevent the formation of nitrosamine contaminants. biotech-asia.org

Supplier Qualification: For industries like pharmaceuticals, a robust supplier qualification program is crucial to control the levels of impurities like nitrites in raw materials and excipients. fda.gov

In-Depth Studies on Long-Term Environmental Behavior and Degradation Pathways

The environmental fate of nitrosamines is another area of active investigation. Understanding how compounds like this compound behave and degrade in the environment is essential for assessing their long-term impact.

Photolysis: Studies have shown that nitrosamines are generally susceptible to degradation by sunlight (photolysis). scielo.org.zaresearchgate.net This is considered a significant removal pathway in aquatic environments. researchgate.net

Hydrolysis: The breakdown of nitrosamines by reaction with water (hydrolysis) appears to be more variable. Some nitrosamines are resistant to hydrolysis across different pH levels, while others may show some degradation under specific conditions. researchgate.net

Biodegradation: The role of microorganisms in the degradation of nitrosamines is a key research focus. dtic.mil Several bacterial strains have been identified that can biodegrade nitrosamines like N-nitrosodimethylamine (NDMA). nih.goviwaponline.com Some bacteria can use these compounds as a nitrogen source, while others degrade them through co-metabolism with other substrates like propane (B168953) or methane. iwaponline.com The ability of certain bacteria to reduce nitrosamine concentrations to very low levels is important for potential bioremediation strategies. nih.gov

Further research is needed to fully understand the specific degradation pathways and persistence of this compound in various environmental compartments, including soil and water systems. dtic.mil

Q & A

Basic Question: What experimental strategies are recommended for optimizing the synthesis of N-Nitroso-N-methyl-N-dodecylamine while minimizing undesired byproducts?

Methodological Answer:

Synthesis optimization should focus on controlling reaction parameters such as temperature, pH, and reagent stoichiometry. For nitrosamine formation, nitrosation of secondary amines (e.g., N-methyl-N-dodecylamine) with nitrous acid (HNO₂) under acidic conditions is typical. To minimize byproducts like tertiary nitrosamines or nitramines:

- Use buffered conditions (pH 3–4) to stabilize nitrous acid and reduce side reactions.

- Employ stoichiometric excess of the alkylamine to drive the reaction toward the target product .

- Monitor reaction progress using LC-MS/MS with deuterated internal standards (e.g., this compound-d5) to distinguish target signals from impurities .

Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or preparative HPLC is advised.

Advanced Question: How can researchers validate analytical methods for trace-level quantification of this compound in complex matrices (e.g., environmental or biological samples)?

Methodological Answer:

Method validation requires:

- Sensitivity: Establish limits of detection (LOD) and quantification (LOQ) using spiked matrices. For LC-MS/MS, LODs ≤ 0.1 ng/g are achievable with isotopically labeled analogs (e.g., this compound-d5) to correct matrix effects .

- Selectivity: Confirm absence of co-eluting interferents via high-resolution mass spectrometry (HRMS) or tandem MS fragmentation patterns .

- Recovery Studies: Spike samples with known concentrations (e.g., 1–100 ng/g) and compare recoveries across extraction methods (e.g., SPE with C18 cartridges vs. QuEChERS) .

- Interlaboratory Reproducibility: Share protocols with collaborators to assess cross-lab variability in quantification .

Basic Question: What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

Nitrosamines are light- and temperature-sensitive. Best practices include:

- Storing solid compounds in amber glass vials at –20°C to prevent thermal decomposition .

- Preparing stock solutions in deuterated solvents (e.g., DMSO-d6) to minimize solvent interactions and track degradation via NMR .

- Regularly analyzing stored samples via HPLC-UV to monitor degradation (e.g., appearance of amine precursors or nitrite residues) .

Advanced Question: How can researchers investigate the metabolic activation pathways and genotoxic mechanisms of this compound?

Methodological Answer:

- In Vitro Models: Use hepatic microsomes (human or rodent) to identify cytochrome P450-mediated activation. Monitor formation of DNA adducts (e.g., via ³²P-postlabeling) or alkylation products .

- Metabolomics: Apply HRMS to detect reactive intermediates (e.g., methyl diazonium ions) and correlate with mutagenicity in Ames tests .

- Computational Modeling: Predict metabolic pathways using QSAR tools (e.g., OECD QSAR Toolbox) to prioritize experimental validation .

Basic Question: What environmental fate studies are relevant for assessing the persistence of this compound in aquatic systems?

Methodological Answer:

- Photolysis: Exclude solutions to UV light (254 nm) and quantify degradation via LC-MS. Compare half-lives in pure water vs. natural water with dissolved organic matter .

- Biodegradation: Use OECD 301 guidelines with activated sludge inoculum. Monitor parent compound disappearance and nitrite release .

- Sorption Studies: Measure soil-water partitioning coefficients (Kd) using batch equilibrium methods to evaluate mobility in sediments .

Advanced Question: How should researchers address contradictory data in literature regarding the carcinogenic potency of this compound across species?

Methodological Answer:

- Dose-Response Analysis: Reanalyze historical data using benchmark dose (BMD) modeling to harmonize potency estimates across studies .

- Species-Specific Metabolism: Compare metabolic profiles (e.g., in vitro liver S9 fractions) to identify interspecies differences in activation/detoxification pathways .

- Epigenetic Endpoints: Evaluate non-genotoxic mechanisms (e.g., DNA methylation changes) in long-term rodent studies to explain discrepancies in tumor incidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.